3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Description
3-(2,4-Dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core. This compound is notable for its structural complexity and the presence of multiple functional groups, including dichlorophenyl, phenyl, and trifluoromethyl groups. These features make it an interesting subject for research in various scientific fields.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3/c20-12-6-7-14(15(21)9-12)17-18-16(8-11(10-25-18)19(22,23)24)27(26-17)13-4-2-1-3-5-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGQCTVUYQRAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=N2)C4=C(C=C(C=C4)Cl)Cl)N=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-b]pyridines. For example, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines including breast cancer (MCF-7) and leukemia (K562) cells. These findings suggest that 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine may exhibit similar properties due to its structural features that allow interaction with cellular targets involved in cancer proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrazolo[4,3-b]pyridine can inhibit the growth of Mycobacterium tuberculosis. Molecular docking studies have demonstrated that these compounds can effectively bind to essential enzymes in the bacterial metabolism pathway . This positions them as promising candidates for further development as antitubercular agents.
Other Pharmacological Activities
Beyond anticancer and antimicrobial activities, pyrazolo[4,3-b]pyridines have been investigated for their anti-inflammatory and analgesic effects. The presence of electron-withdrawing groups like trifluoromethyl enhances their biological activity by increasing lipophilicity and modulating receptor interactions .
Case Studies
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound might bind to enzyme active sites, altering their activity, or interact with receptors to influence signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Difluorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- 3-(2,4-Dichlorophenyl)-1-phenyl-6-(methyl)-1H-pyrazolo[4,3-b]pyridine
- 3-(2,4-Dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups can significantly influence its reactivity and interactions with biological targets, making it distinct from similar compounds .
Activité Biologique
3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-b]pyridine core along with dichlorophenyl and trifluoromethyl substituents. Its molecular formula is with a molecular weight of 399.19 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, which can influence its interaction with biological targets.
Research indicates that the compound exhibits various biological activities primarily through:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly targeting pathways involved in cancer and inflammation. For instance, it may inhibit mitogen-activated protein kinases (MAPKs), which play critical roles in cell signaling and proliferation.
- Anti-inflammatory Properties : Studies have demonstrated that derivatives of this compound can reduce the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo, indicating its potential use in treating inflammatory diseases .
Biological Activity Overview
The following table summarizes key biological activities associated with 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine:
Case Studies
Several studies have highlighted the compound's efficacy:
- Anti-inflammatory Studies : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, derivatives of the compound significantly reduced microglial activation and astrocyte proliferation, suggesting its potential for treating neuroinflammatory conditions .
- Cytotoxicity Testing : The compound was tested against a panel of tumor cell lines using MTT assays. Results indicated that it possesses significant antiproliferative activity, particularly against breast and lung cancer cell lines .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the pyrazole ring can enhance biological activity, leading to more potent derivatives for therapeutic applications .
Q & A
Basic: What are the critical steps in synthesizing pyrazolo[4,3-b]pyridine derivatives like 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine?
Answer:
The synthesis typically involves:
- Cyclization : Reacting a halogenated pyridine precursor with hydrazine derivatives under reflux (e.g., 110°C for 16 hours) to form the pyrazolo-pyridine core .
- Protection/Deprotection : Using Boc2O to protect reactive sites, followed by acidic deprotection (e.g., TFA in DCM) to yield the final structure .
- Cross-Coupling : Employing Pd catalysts (e.g., Pd2(dba)3 with XPhos ligand) and aryl halides for functionalization, such as introducing dichlorophenyl or trifluoromethyl groups .
Purification often involves liquid-liquid extraction, column chromatography, and recrystallization .
Advanced: How can Pd-catalyzed cross-coupling reactions be optimized for pyrazolo[4,3-b]pyridine derivatives?
Answer:
Optimization strategies include:
- Catalyst Selection : Pd2(dba)3 or Pd(OAc)2 paired with bulky ligands (e.g., XPhos) to enhance steric control and reduce side reactions .
- Base Choice : Cs2CO3 or K3PO4 to maintain basicity while minimizing side reactions in polar solvents like DMF or dioxane .
- Temperature Control : Reactions at 100–120°C under inert atmosphere (N2/Ar) to stabilize intermediates and improve yields .
Monitor reaction progress via TLC or HPLC-MS to terminate at optimal conversion .
Basic: Which spectroscopic methods are essential for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validate empirical formulas by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .
Advanced: How can researchers address low yields in multi-step syntheses of halogenated pyrazolo-pyridines?
Answer:
Low yields may arise from:
- Side Reactions : Competing pathways (e.g., over-halogenation) can be minimized by controlling stoichiometry and reaction time .
- Purification Challenges : Use reverse-phase HPLC or preparative TLC to isolate polar intermediates .
- Intermediate Stability : Protect reactive groups (e.g., amines with Boc) and store intermediates at low temperatures .
Data Contradiction: How to resolve discrepancies between theoretical and experimental elemental analysis data?
Answer:
Discrepancies often stem from:
- Impurities : Residual solvents or unreacted precursors—re-purify via recrystallization or column chromatography .
- Hydration/Moisture : Dry samples under vacuum before analysis to exclude water interference .
- Instrument Calibration : Recalibrate elemental analyzers and cross-validate with HRMS or NMR .
Advanced: What methodologies assess the environmental persistence of pyrazolo-pyridine derivatives?
Answer:
Environmental studies should include:
- Fate Analysis : Measure partitioning coefficients (log P) and hydrolysis rates in abiotic compartments (water, soil) .
- Biotransformation Assays : Use microbial cultures or enzyme systems (e.g., cytochrome P450) to track degradation pathways .
- Long-Term Monitoring : Design multi-year studies to evaluate bioaccumulation in ecosystems via LC-MS/MS .
Basic: How are biological activities (e.g., kinase inhibition) evaluated for this compound?
Answer:
Standard assays include:
- Enzyme Inhibition : Measure IC50 values using recombinant kinases and ATP-competitive assays (e.g., fluorescence polarization) .
- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis markers (Annexin V) in cancer cell lines .
- In Vivo Models : Administer in rodent models to assess pharmacokinetics (e.g., bioavailability, half-life) .
Advanced: What strategies improve selectivity in pyrazolo-pyridine-based kinase inhibitors?
Answer:
Enhance selectivity via:
- Structural Modifications : Introduce bulky substituents (e.g., trifluoromethyl) to occupy hydrophobic kinase pockets .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities and optimize lead compounds .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseScan) to identify off-target effects .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, TFA) .
- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .
Advanced: How to design a stability study for pyrazolo-pyridine derivatives under varying pH and temperature?
Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation via HPLC at intervals (0, 1, 3, 6 months) .
- pH Profiling : Dissolve compounds in buffers (pH 1–13) and monitor hydrolysis by NMR or UV-Vis spectroscopy .
- Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
